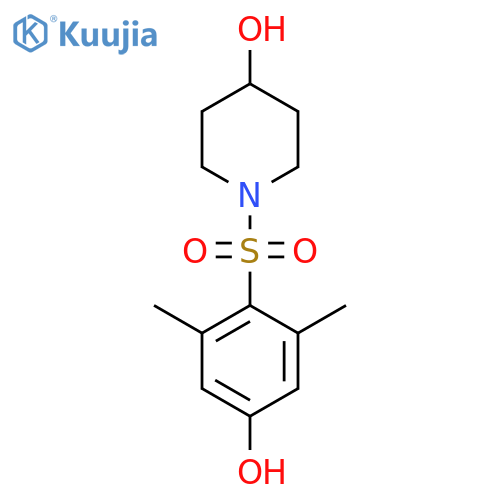

Cas no 1704068-85-8 (1-((4-Hydroxy-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol)

1-((4-Hydroxy-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol 化学的及び物理的性質

名前と識別子

-

- 1-((4-hydroxy-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol

- AM88075

- 1-((4-Hydroxy-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol

-

- MDL: MFCD28400291

- インチ: 1S/C13H19NO4S/c1-9-7-12(16)8-10(2)13(9)19(17,18)14-5-3-11(15)4-6-14/h7-8,11,15-16H,3-6H2,1-2H3

- InChIKey: WEYANXDCCUQKHF-UHFFFAOYSA-N

- ほほえんだ: S(C1C(C)=CC(=CC=1C)O)(N1CCC(CC1)O)(=O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 385

- トポロジー分子極性表面積: 86.2

1-((4-Hydroxy-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D626325-1g |

1-((4-hydroxy-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol |

1704068-85-8 | 97% | 1g |

$1520 | 2024-05-24 | |

| eNovation Chemicals LLC | D626325-1g |

1-((4-hydroxy-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol |

1704068-85-8 | 97% | 1g |

$1520 | 2025-02-20 | |

| eNovation Chemicals LLC | D626325-1g |

1-((4-hydroxy-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol |

1704068-85-8 | 97% | 1g |

$1520 | 2025-02-21 | |

| eNovation Chemicals LLC | D626325-500mg |

1-((4-hydroxy-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol |

1704068-85-8 | 97% | 500mg |

$268 | 2023-08-31 |

1-((4-Hydroxy-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol 関連文献

-

1. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

1-((4-Hydroxy-2,6-dimethylphenyl)sulfonyl)piperidin-4-olに関する追加情報

Comprehensive Overview of 1-((4-Hydroxy-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol (CAS No. 1704068-85-8)

1-((4-Hydroxy-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol (CAS No. 1704068-85-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound, often referred to by its IUPAC name or CAS registry number, is a sulfonyl derivative featuring a piperidine ring and a hydroxy-substituted phenyl group. Its molecular framework makes it a promising candidate for applications in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.

In recent years, the demand for sulfonyl-based compounds like 1-((4-Hydroxy-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol has surged, driven by their versatility in medicinal chemistry. Researchers are particularly interested in its potential role in targeting inflammatory pathways and neurodegenerative diseases, which are among the most searched topics in biomedical fields. The compound's hydroxy and sulfonyl functional groups contribute to its ability to interact with biological macromolecules, making it a subject of ongoing studies in structure-activity relationship (SAR) analyses.

From a synthetic chemistry perspective, CAS No. 1704068-85-8 is synthesized through multi-step organic reactions, often involving sulfonylation and piperidine ring formation. Its purity and stability are critical for research applications, which is why analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed for characterization. These methods ensure the compound meets the stringent requirements of pharmaceutical-grade materials, a topic frequently queried by professionals in the field.

The compound's relevance extends to green chemistry initiatives, where researchers explore eco-friendly synthesis routes. With growing interest in sustainable drug development, 1-((4-Hydroxy-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol is being evaluated for its compatibility with biocatalysis and solvent-free reactions. These trends align with global efforts to reduce the environmental footprint of chemical manufacturing, a hot topic in both academic and industrial circles.

Beyond its pharmaceutical potential, 1704068-85-8 is also studied for its physicochemical properties, such as solubility, melting point, and stability under various conditions. These parameters are crucial for formulators aiming to develop drug delivery systems or cosmetic formulations, another area where this compound shows promise. Its dual functionality—combining a polar hydroxy group with a lipophilic sulfonyl moiety—makes it a versatile building block for diverse applications.

In summary, 1-((4-Hydroxy-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol (CAS No. 1704068-85-8) represents a fascinating intersection of chemistry and biology. Its structural features and broad applicability position it as a valuable tool for researchers tackling some of today's most pressing health and environmental challenges. As interest in targeted therapies and sustainable chemistry continues to rise, this compound is poised to remain a focal point of scientific inquiry.

1704068-85-8 (1-((4-Hydroxy-2,6-dimethylphenyl)sulfonyl)piperidin-4-ol) 関連製品

- 1361529-52-3(3-Amino-2-methoxy-5-(2,3,4-trichlorophenyl)pyridine)

- 866873-98-5(10,11-Dibromo-10,11-dihydro-5H-dibenzob,fazepine-5-carbonyl Bromide)

- 91799-71-2(1-Chloro-8-iodonaphthalene)

- 162848-16-0(4-(1H-1,2,4-Triazol-1-yl)benzoic Acid)

- 1357354-20-1((2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol)

- 2227712-81-2((1S)-2,2,2-trifluoro-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol)

- 2171437-96-8(3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid)

- 2227660-94-6((2S)-2-amino-4-(dimethylamino)butan-1-ol)

- 2489456-32-6(2-(2,5-Dihydrothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 2639408-84-5(tert-butyl 2-5-(methylamino)-3H-imidazo4,5-bpyridin-2-ylacetate)